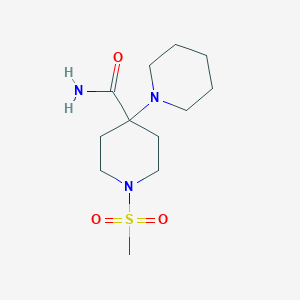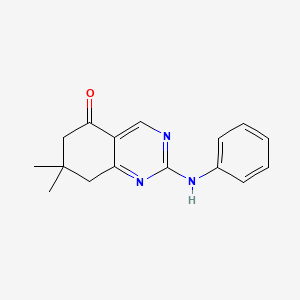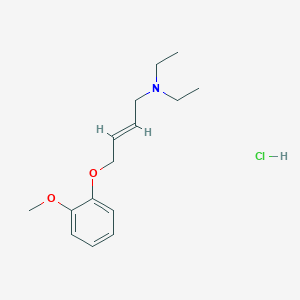![molecular formula C16H25N3O4S B4440153 1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440153.png)
1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of gamma-secretase, a key enzyme involved in the processing of amyloid precursor protein (APP) that is associated with Alzheimer's disease.
Mechanism of Action
DAPT acts as a potent inhibitor of gamma-secretase, a transmembrane protease complex that cleaves various type I transmembrane proteins, including 1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide and Notch. The inhibition of gamma-secretase by DAPT leads to a reduction in the production of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients. DAPT has also been shown to inhibit Notch signaling, which is involved in various cellular processes, including cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been extensively studied for its biochemical and physiological effects. In addition to its inhibitory effects on gamma-secretase and Notch signaling, DAPT has been shown to have anti-inflammatory and anti-tumor properties. DAPT has also been shown to modulate the activity of various ion channels and transporters, such as the Na+/K+ ATPase and the NMDA receptor.
Advantages and Limitations for Lab Experiments
DAPT is a widely used research tool due to its potent inhibitory effects on gamma-secretase and Notch signaling. However, there are some limitations to its use in lab experiments. DAPT is a relatively unstable compound, and its activity can be affected by factors such as pH and temperature. Additionally, DAPT has been shown to have off-target effects on other proteases, which can complicate the interpretation of experimental results.
Future Directions
There are many future directions for the study of DAPT and its role in various biological processes. One area of focus is the development of more stable and specific inhibitors of gamma-secretase and Notch signaling. Additionally, DAPT has been shown to have potential therapeutic applications in Alzheimer's disease and cancer, and further research is needed to explore these possibilities. Finally, the use of DAPT as a research tool can be expanded to study other transmembrane proteases and their roles in various biological processes.
Scientific Research Applications
DAPT is primarily used as a research tool to study the role of gamma-secretase in various biological processes, particularly in the processing of 1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide. This compound has been shown to inhibit gamma-secretase activity in vitro and in vivo, leading to a reduction in the production of amyloid-beta peptides that are associated with Alzheimer's disease. DAPT has also been used to study the role of gamma-secretase in other biological processes, such as Notch signaling and cancer progression.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-23-15-7-5-14(6-8-15)17-16(20)13-9-11-19(12-10-13)24(21,22)18(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHVIFCVJVQGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440071.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4440086.png)

![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)

![4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4440125.png)
![ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4440132.png)
![3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440133.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B4440145.png)
![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4440168.png)
![N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440176.png)
